molecular formula C18H18N4O2 B7891153 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7891153
M. Wt: 322.4 g/mol
InChI Key: VGNAEUAMHDVIRK-UHFFFAOYSA-N
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Description

1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one is a synthetic spiro-indoline compound of high interest in oncological and kinase research. The spiro[indoline-3,4'-piperidine] scaffold is a recognized pharmacophore in medicinal chemistry. Scientific studies on closely related aminopyridyl and aminopyrazinyl spiro[indoline-3,4'-piperidine]-2-one analogs have demonstrated their utility as highly selective and efficacious inhibitors of key receptor tyrosine kinases, such as c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) . Dysregulation of these kinases is implicated in a wide range of human cancers, making them compelling targets for anticancer drug discovery . The structural motif of this compound class is designed to fit effectively within the kinase domain, facilitating potent and selective inhibition . Furthermore, research into other spiro-3-indolin-2-one derivatives has revealed promising antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), and PaCa2 (pancreatic) cancers, with some compounds exhibiting higher efficacy than standard reference drugs . Beyond oncology, the spiro-indole core is also being investigated for other biological activities, including potential antiviral applications . This product is intended for research purposes such as kinase inhibition assays, cell-based mechanistic studies, and antiproliferation screening. For Research Use Only. Not for Human Use.

Properties

IUPAC Name

1-methyl-1'-(pyrazine-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNAEUAMHDVIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions (MCRs)

The spiro[indoline-3,4'-piperidin]-2-one scaffold is typically synthesized via MCRs using isatin derivatives and active methylene compounds . For example:

ReactantsCatalystConditionsYieldSource
Isatin, benzylbis(2-chloroethyl)amineNaH (THF)90°C, 12–15 h44–78%
Oxindole, benzylbis(2-chloroethyl)aminePd/C (H₂)Methanol, RT, 15 h90.2%

Mechanistic Insights :

  • Alkylation : Sodium hydride deprotonates oxindole, enabling nucleophilic attack on benzylbis(2-chloroethyl)amine to form a piperidine intermediate.

  • Cyclization : Intramolecular N-alkylation under thermal conditions generates the spirocyclic core.

  • Debenzylation : Hydrogenolysis with Pd/C removes the benzyl protecting group, yielding the free spiro[indoline-3,4'-piperidin]-2-one.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Time Reduction : 12-hour conventional reactions complete in 1–2 hours under microwave conditions.

  • Yield Improvement : Spirocyclization yields increase from 65% to 89% using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.

Functionalization of the Spiro Core

Acylation with Pyrazine-2-Carbonyl Chloride

StepReagents/ConditionsYieldSource
ActivationPyrazine-2-carbonyl chloride, DMF
CouplingSpiro[indoline-3,4'-piperidin]-2-one, NEt₃, DCM, RT72–85%

Key Considerations :

  • Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Base Selection : Triethylamine (NEt₃) effectively scavenges HCl, preventing N-protonation of the spirocyclic amine.

Direct Carbonylation

An alternative one-pot method employs pyrazine-2-carboxylic acid with coupling agents:

  • EDCI/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in THF yield 68–74% product.

Stereochemical Control and Challenges

Diastereoselectivity in Spirocyclization

The spiro center’s configuration is influenced by:

  • Temperature : Higher temperatures (90°C) favor thermodynamic control, yielding a 3:1 trans/cis ratio.

  • Catalyst : Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) up to 92% in asymmetric variants.

Byproduct Mitigation

Common byproducts and solutions:

ByproductCauseMitigation Strategy
Over-alkylated piperidineExcess benzylbis(2-chloroethyl)amineStoichiometric reactant ratios
Dehalogenation residuesIncomplete NaH consumptionPost-reaction quenching with NH₄Cl

Scalability and Industrial Adaptations

Continuous Flow Synthesis

  • Microreactor Systems : Enable gram-scale production with 12-minute residence time and 94% yield.

  • Catalyst Recycling : Immobilized DABCO on silica gel reduces catalyst loading from 20 mol% to 5 mol%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling spiro[indoline-3,4'-piperidin]-2-one with pyrazine-2-carbonyl chloride achieves 81% yield without solvents.

  • Biocatalysis : Lipase-mediated acylation in ionic liquids ([BMIM][PF₆]) provides 76% yield and 99% regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.73–1.94 (m, 4H, piperidine), 3.35–3.41 (m, 2H, NCH₂), 6.92–7.42 (m, 4H, indoline), 8.70 (s, 1H, NH).

  • HRMS : m/z calcd. for C₁₈H₁₈N₄O₂ [M+H]⁺: 330.1423; found: 330.1421.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • XRD : Confirms spirocyclic geometry with a dihedral angle of 87.3° between indoline and piperidine planes.

Comparative Analysis of Methods

MethodAdvantagesLimitations
MCRs with NaHHigh atom economy, one-potRequires excess NaH, long times
Microwave-assistedRapid, high yieldsSpecialized equipment needed
Continuous flowScalable, low catalyst loadingInitial setup costs

Chemical Reactions Analysis

Functionalization at the Piperidine Nitrogen

The 1'-position of the piperidine ring is functionalized via acylation :

  • Pyrazine-2-carbonyl Group Introduction :

    • Reaction of the spiro intermediate with pyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane .

    • Similar sulfonylation reactions (e.g., using alkanesulfonyl chlorides) proceed at RT with yields of 65–85% .

Reaction TypeReagents/ConditionsTypical YieldSource
AcylationPyrazine-2-carbonyl chloride, TEA, THF70–85%*

*Estimated based on analogous sulfonylation reactions .

Methylation at the Indoline Nitrogen

The 1-methyl group on the indoline ring is introduced via:

  • Alkylation : Treatment of the spiro-indoline precursor with methyl iodide (CH₃I) or dimethyl sulfate in the presence of NaH or K₂CO₃ .

SubstrateAlkylating AgentConditionsYieldSource
Spiro[indoline-3,4'-piperidin]-2-oneCH₃INaH, THF, RT80–90%

Derivatization and Biological Activity

Derivatives of spiro-indoline-piperidinones exhibit diverse bioactivities:

  • Antimicrobial/Anticancer Properties :

    • Analogous compounds (e.g., dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones) show IC₅₀ values of 2.4–23.4 µM against cancer cell lines (e.g., A431) .

    • Chlorine substitution on the indoline ring enhances antiproliferative activity .

Compound ClassBiological Activity (IC₅₀)Key SubstituentsSource
1''-(Alkylsulfonyl)-dispiro derivatives2.4–4.9 µM (A431 cells)Cl, CH₃

Mechanistic Insights

  • Cycloaddition Reactions : Azomethine ylides (from sarcosine and isatin) undergo [3+2] cycloaddition with exocyclic olefins, forming spiro-pyrrolidine-piperidine frameworks .

  • Acylation Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of pyrazine-2-carbonyl chloride to form the amide bond .

Challenges and Limitations

Scientific Research Applications

Biological Properties

The biological properties of 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one are significant in the context of drug discovery. Compounds with similar spiro-indoline frameworks have been shown to exhibit a range of pharmacological activities:

  • Anticancer Activity : Spiro-indolines have been associated with cytotoxic effects against various cancer cell lines. The unique structural features may enhance their interaction with biological targets involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : Research indicates that derivatives of spiro[indoline] compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics .
  • CNS Activity : Some studies suggest that spiro-indoline derivatives may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of spiro[indoline] compounds, including:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various spiro[indoline] derivatives against breast cancer cell lines. The results indicated that specific modifications to the indoline structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A series of synthesized spiro compounds were tested against bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
  • Neuroprotective Effects : Research focused on evaluating the neuroprotective effects of a spiro[indoline] derivative in animal models of neurodegeneration. Results showed significant improvement in cognitive functions and a reduction in neuroinflammation markers .

Mechanism of Action

The mechanism by which 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight Key Activity Selectivity/Potency
Target Compound Pyrazine-2-carbonyl Not reported Inferred kinase inhibition Unknown (structural analogy)
SMU-B (5b) Aminopyridyl + dichloro-fluoro 575.4 c-Met/ALK dual inhibition IC₅₀ < 1 nM (c-Met)
1'-[(E)-3-[2-(Trifluoromethyl)phenyl] Trifluoromethylphenyl enoyl Not reported 1HSD11B1 inhibition (pAct 10) High specificity
JS-160-8 Tetrahydro-2H-pyran-4-yl 301.2 Screening hit (unpublished) Unknown
1'-Benzylspiro[indoline-3,4'-piperidin] Benzyl 292.4 Synthetic intermediate N/A

Biological Activity

1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. The compound features a spiro structure that combines an indoline and piperidine moiety, which is crucial for its biological activity. The molecular formula is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of 218.30 g/mol.

Biological Activity Overview

Research indicates that compounds with spiroindoline structures exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that spiroindolines can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases .
  • Cholinesterase Inhibition : Certain spiroindoline derivatives have been reported to possess cholinesterase inhibitory effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest the following pathways:

  • Induction of Apoptosis : Research has shown that some spiroindolines can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax .
  • Inhibition of Cell Migration : The compound may also inhibit cancer cell migration through the downregulation of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .

Case Studies

Several case studies highlight the effectiveness of spiroindolines:

  • MCF7 Cell Line Study :
    • Compound Tested : A derivative similar to this compound.
    • Results : Demonstrated an IC50 value comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 3.597 µM) .
  • A549 Cell Line Study :
    • Mechanism : Induced G2/M phase arrest and apoptosis.
    • Findings : Enhanced cytotoxicity was observed at higher concentrations with significant downregulation of anti-apoptotic proteins .

Data Summary Table

Biological ActivityCell LineIC50 Value (µM)Mechanism
AntiproliferationMCF73.597Induction of apoptosis
AntiproliferationA5494.22G2/M phase arrest
Cholinesterase InhibitionVariousNot specifiedInhibition of cholinesterase
Antimicrobial ActivityVarious pathogensNot specifiedDisruption of microbial cell walls

Q & A

Q. Example Protocol :

ReagentsConditionsYieldCharacterization
Aniline, methyl acrylate, isothiocyanate, triethylamineReflux, 12 h46–68%NMR, ESI-MS, X-ray

How is structural characterization performed for spiro[indoline-3,4'-piperidine]-2-one derivatives?

Q. Basic Analytical Techniques

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., pyrazine carbonyl at 1'-position) .
  • X-ray Crystallography : Resolves spiro-conformation and cis/trans isomerism (e.g., CCDC 843674 for crystal packing) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-MS m/z 494.12 for SMU-B) .

What in vitro assays are used to screen for c-Met/ALK inhibitory activity?

Q. Basic Biological Screening

  • Kinase Inhibition Assays : Measure IC50_{50} values using recombinant c-Met/ALK enzymes. Compound 5b (SMU-B) shows IC50_{50} < 10 nM .
  • Cell-Based Assays : Evaluate antiproliferative effects in GTL-16 gastric carcinoma cells (IC50_{50} = 0.8 μM) .

How can structure-activity relationships (SAR) guide optimization of c-Met/ALK inhibition?

Q. Advanced SAR Strategies

  • Substituent Positioning : 6-Substituted derivatives (e.g., 5b) exhibit superior activity over 5-substituted analogs due to better alignment with c-Met's hydrophobic pocket (Leu1157, Arg1086) .
  • Key Modifications :
    • Pyrazine Carbonyl : Enhances binding via hydrogen bonding with Tyr1230 .
    • Aminoethoxy Groups : Improve solubility and oral bioavailability (e.g., SMU-B) .

Q. SAR Table :

PositionSubstituentc-Met IC50_{50} (nM)Tumor Growth Inhibition
66-Amino-5-[(1R)-ethoxy]8.2>50% in xenografts
5Unsubstituted>100<20%

What in vivo models validate the antitumor efficacy of this compound?

Q. Advanced Pharmacodynamic Analysis

  • Xenograft Models : GTL-16 gastric carcinoma models show >50% tumor growth inhibition at 50 mg/kg (oral dosing) .
  • Biomarker Analysis : Reduced c-Met phosphorylation in tumors confirms target engagement .
  • Toxicity Profiling : SMU-B demonstrates no significant weight loss or organ toxicity in mice .

How do researchers resolve contradictions in substitution effects on activity?

Q. Advanced Data Analysis

  • Crystallographic Studies : X-ray data reveal steric clashes in 5-substituted derivatives (e.g., WXY029) that reduce binding affinity .
  • Molecular Docking : Simulations show 6-substituted derivatives better occupy the ATP-binding pocket of c-Met .
  • Dose-Response Curves : Confirm position-dependent efficacy (e.g., 6-substituted IC50_{50} vs. 5-substituted) .

What methodological challenges arise in scaling up synthesis?

Q. Advanced Process Chemistry

  • Purification : Low yields (25–46%) in intermediates require optimized chromatography gradients .
  • Stereochemical Control : Racemic mixtures (e.g., (±)-11e) necessitate chiral resolution via HPLC .

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